Cas no 123044-05-3 (ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate)

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate structure
123044-05-3 structure
Product name:ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No:123044-05-3
MF:C18H20N2O3S
MW:344.428003311157
CID:5344426

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
    • STK799856
    • ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Z57786455
    • ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Inchi: 1S/C18H20N2O3S/c1-4-13-16(21)20-15(12-9-7-6-8-10-12)14(17(22)23-5-2)11(3)19-18(20)24-13/h6-10,13,15H,4-5H2,1-3H3
    • InChI Key: JSQQPPIJDHTZAX-UHFFFAOYSA-N
    • SMILES: S1C2=NC(C)=C(C(=O)OCC)C(C3C=CC=CC=3)N2C(C1CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 593
  • Topological Polar Surface Area: 84.3
  • XLogP3: 3.3

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1673-4590-1mg
ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
123044-05-3 90%+
1mg
$54.0 2023-04-24

Additional information on ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Ethyl 2-Ethyl-7-Methyl-3-Oxo-5-Phenyl-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-A]Pyrimidine-6-Carboxylate: A Comprehensive Overview

Ethyl 2-Ethyl 7-Methyl 3-Oxo 5-Phenyl 2,3-Dihydro 5H-[1,3]Thiazolo[3,2-A]Pyrimidine 6-Carboxylate, identified by the CAS Registry Number 123044-05-3, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of thiazolopyrimidines, which are known for their potential in pharmaceutical and agrochemical industries. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a fused thiazole and pyrimidine ring system. The presence of substituents such as an ethoxy group (ethyl) at the carboxylate position and a phenyl group (phenyl) at position 5 contributes to its unique physicochemical properties. These substituents not only influence the compound's solubility and stability but also play a crucial role in its biological activity. Researchers have reported that the thiazolo[3,2-a]pyrimidine core is particularly significant in modulating enzyme activity and receptor binding.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving heterocyclic chemistry. The synthesis typically involves the condensation of thioamides with carbonyl compounds to form the thiazole ring, followed by further modifications to introduce the pyrimidine moiety. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields, making this compound more accessible for large-scale production.

In terms of applications, ethyl 2-Ethyl 7-Methyl 3-Oxo 5-Phenyl 2,3-Dihydro 5H-[1,3]Thiazolo[3,2-A]Pyrimidine 6-Carboxylate has demonstrated potential in the field of medicinal chemistry. Preclinical studies suggest that it exhibits potent inhibitory activity against certain kinases and proteases, making it a promising candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels has led to investigations into its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.

From an environmental perspective, recent research has focused on understanding the biodegradation pathways of this compound. Studies indicate that under aerobic conditions, the compound undergoes rapid microbial degradation due to its hydrophilic nature and functional groups that facilitate enzymatic cleavage. This makes it a more eco-friendly alternative compared to other synthetic compounds with persistent environmental impacts.

Furthermore, computational modeling techniques such as molecular docking and quantum mechanics have been employed to predict the binding affinity of this compound with various biological targets. These studies have provided valuable insights into its mechanism of action and guided further optimization efforts to enhance its therapeutic potential.

In conclusion, ethyl 2-Ethyl 7-Methyl 3-Oxo 5-Phenyl 2,3-Dihydro 5H-[1,3]Thiazolo[3,2-A]Pyrimidine 6-Carboxylate, with CAS No. 123044-05-3, represents a significant advancement in heterocyclic chemistry. Its versatile structure and promising biological activities continue to drive research across multiple disciplines. As ongoing studies unravel more about its properties and applications, this compound is poised to make a substantial impact in both academic and industrial settings.

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